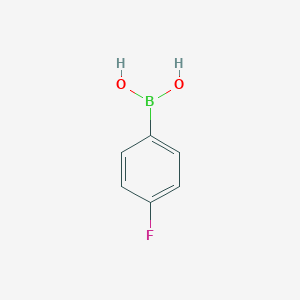

4-Fluorophenylboronic acid

説明

特性

IUPAC Name |

(4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUNNMJLXWQQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Record name | 4-fluorophenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301378 | |

| Record name | 4-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1765-93-1 | |

| Record name | (4-Fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1765-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenylboronic Acid (CAS 1765-93-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluorophenylboronic acid, a versatile reagent widely used in organic synthesis and medicinal chemistry. It details its chemical and physical properties, safety and handling protocols, and its significant role in modern synthetic methodologies, particularly in the formation of carbon-carbon bonds.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 1765-93-1[1][2][3][4][5] |

| Molecular Formula | C₆H₆BFO₂[1][2] |

| IUPAC Name | (4-fluorophenyl)boronic acid[2] |

| Synonyms | p-fluorophenylboronic acid, (4-Fluorophenyl)boranediol[1][2] |

| InChI Key | LBUNNMJLXWQQBY-UHFFFAOYSA-N[2] |

| SMILES | OB(O)c1ccc(F)cc1 |

| MDL Number | MFCD00039136[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 139.92 g/mol | [1][2] |

| Melting Point | 262-265 °C | [4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Purity | ≥95% to ≥98% | [1] |

| Solubility | Slightly soluble in water | [3] |

| Storage Conditions | Store at 0-8 °C or room temperature in a cool, dark place. | [1][3] |

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[6]

GHS Hazard Classification:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[2][7]

-

Skin irritation (Category 2): Causes skin irritation.[2][3][7]

-

Serious eye irritation (Category 2): Causes serious eye irritation.[2][3][7]

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2][6][7]

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed[2][7] |

| H315 | Causes skin irritation[2][7] |

| H319 | Causes serious eye irritation[2][7] |

| H335 | May cause respiratory irritation[2][7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[7] |

| P280 | Wear protective gloves/eye protection/face protection[3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water[3][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably a fume hood.[6]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling.[3]

-

Store in a dry, tightly closed container, often under refrigeration.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra are best obtained from the supplier's Certificate of Analysis, typical spectral data can be found in various databases.

Table 4: Key Spectroscopic Data (Typical)

| Technique | Key Features |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns influenced by the fluorine and boronic acid groups. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the fluorine and boron substituents. |

| ¹⁹F NMR | A key technique to confirm the presence and environment of the fluorine atom. A single resonance is expected. |

| ¹¹B NMR | Provides information about the boron center. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (from the boronic acid), B-O stretching, and C-F stretching. |

Core Applications and Experimental Protocols

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for constructing biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.[1][8] The fluorine substitution enhances the compound's reactivity and selectivity in these reactions.[1]

Other notable applications include:

-

Pd-catalyzed direct arylation of pyrazoles.

-

Mizoroki-Heck reactions.

-

Cu-catalyzed Petasis reactions.

-

Ruthenium-catalyzed direct arylation.

-

Rhodium-catalyzed asymmetric conjugate additions.

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This reaction is widely used to synthesize fluorinated biphenyl (B1667301) derivatives.[9][10]

Objective: To synthesize a 4-fluoro-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 1-bromo-4-fluorobenzene)[9]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or supported Pd nanoparticles)[9]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system. Degas the solvent mixture again by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (typically 0.5-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[11]

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl product.

Diagrams

Below are visualizations of key processes and relationships involving this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Key properties, applications, and safety relationships of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. strem.com [strem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

4-Fluorophenylboronic acid molecular weight and formula

An In-depth Technical Guide to 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile reagent in organic synthesis and a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₆BFO₂[1][2][3] |

| Molecular Weight | 139.92 g/mol [1][2][3][4] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 262-265 °C[4] |

| CAS Number | 1765-93-1[1][2][4] |

| Synonyms | (4-Fluorophenyl)boronic acid, p-Fluorophenylboronic acid[2] |

Synthesis and Handling

This compound can be synthesized through various methods, a common one being the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate (B1201080) followed by hydrolysis. A general procedure for the synthesis of a substituted phenylboronic acid involves the protection of reactive groups, followed by a lithium-halogen exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis.[5][6]

Storage and Handling: Store in a cool, dry place at 0-8 °C.[1] The compound is moisture-sensitive and should be handled under an inert atmosphere.

Applications in Research and Development

This compound is a crucial reagent in several areas of chemical and pharmaceutical research:

-

Suzuki-Miyaura Cross-Coupling Reactions: It is extensively used to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The fluorine substituent can influence the electronic properties and reactivity of the molecule.

-

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases.[1] Boronic acid derivatives are being explored as enzyme inhibitors.

-

Materials Science: It plays a role in the development of advanced materials such as polymers and nanomaterials due to its unique electronic and structural properties.[1][6]

-

Bioconjugation and Sensors: The ability of boronic acids to reversibly bind with diols makes them valuable in bioconjugation techniques and for the development of sensors, for example, for glucose monitoring.[1][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water mixture, THF, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Degassing: Sparge the reaction mixture with an inert gas for 10-15 minutes to remove any dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.[7]

Workflow Diagram for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Involvement in Biological Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its parent compound, phenylboronic acid (PBA), has been shown to impact key signaling networks involved in cancer cell migration.[8][9] Specifically, PBA has been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets in metastatic prostate cancer cells.[8][9] This suggests that boronic acid-containing compounds could be developed as potential therapeutics that target cancer cell motility.

Simplified Rho GTPase Signaling Pathway and Inhibition by Phenylboronic Acid

Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant attention in various fields of chemical research, particularly in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the fluorine atom on the phenyl ring imparts unique electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in modern chemical synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆BFO₂ | [1][2] |

| Molecular Weight | 139.92 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 262-265 °C | [3] |

| Boiling Point | 258.4 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [4] |

| pKa | ~8.7 (Predicted) | [4] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1765-93-1 | [1] |

| PubChem CID | 285645 | [1] |

| MDL Number | MFCD00039136 | [2] |

| InChI | InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | [1] |

| SMILES | C1=CC(=CC=C1B(O)O)F | [1] |

Spectral Data Analysis

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra of this compound are consistent with its chemical structure.

-

¹H NMR: The proton NMR spectrum typically shows two sets of signals in the aromatic region, corresponding to the protons ortho and meta to the boronic acid group. The protons ortho to the fluorine atom will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will appear as a triplet. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium (B1214612) in deuterated solvents.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the aromatic carbons. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The carbon atom bonded to the boron atom will also be identifiable.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | O-H stretching of the boronic acid |

| ~1600, ~1500, ~1450 | C=C stretching in the aromatic ring |

| ~1350 | B-O stretching |

| ~1200 | C-F stretching |

| ~1100 | B-C stretching |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key application of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-fluorobromobenzene via a Grignard reaction followed by borylation.

Materials:

-

4-Fluorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate (B1201080)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Hexane

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Grignard Reagent Formation: To a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether. In the dropping funnel, place a solution of 4-fluorobromobenzene (1 equivalent) in anhydrous diethyl ether. Add a small portion of the 4-fluorobromobenzene solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous diethyl ether. Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to hydrolyze the borate ester. Continue adding the acid until the aqueous layer is acidic (test with pH paper). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to obtain the crude this compound as a solid.

Purification by Recrystallization

Crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Water or a mixture of water and a suitable organic solvent (e.g., ethanol)

-

Erlenmeyer flask, hot plate, Buchner funnel, and filter flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water (or a suitable solvent mixture) to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.

-

Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Suzuki-Miyaura Coupling Reaction

This protocol details a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship of Properties and Applications

This diagram illustrates the relationship between the key properties of this compound and its primary applications.

Caption: Interplay of properties and applications of this compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reliable reactivity in cross-coupling reactions, make it an indispensable tool for researchers in both academic and industrial settings. The experimental protocols provided in this guide offer a practical foundation for the synthesis, purification, and application of this important compound. The continued exploration of its reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.

References

A Comprehensive Technical Guide to the Solubility of 4-Fluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-fluorophenylboronic acid in various organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in a wide range of applications, from organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to materials science and drug discovery. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors including the physicochemical properties of both the solute (this compound) and the solvent, as well as external conditions such as temperature and pressure. Key considerations include:

-

Polarity: The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its polar boronic acid group and a moderately polar fluorophenyl ring, exhibits a range of solubilities in solvents of varying polarities.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. This capability significantly influences its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of this compound must be overcome by solvent-solute interactions for dissolution to occur.

Quantitative Solubility Data

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in the public domain. However, the following table summarizes the available data. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence solubility measurements.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (714.69 mM) | Not Specified | Requires sonication for dissolution.[1] |

| Water | H₂O | Polar Protic | Slightly soluble | Not Specified | [2] |

| Unspecified Solvent | - | - | 4.04 mg/mL | Not Specified | The solvent for this measurement was not identified in the source material. |

Due to the limited availability of specific quantitative data, researchers are encouraged to determine solubility in their specific solvent systems using the experimental protocol outlined below.

Qualitative Solubility Observations

While extensive quantitative data is scarce, qualitative descriptions from various sources provide additional insight into the solubility of this compound. It is generally described as a white to off-white crystalline or fluffy powder.[3] Its solubility in a range of solvents is essential for its application in various chemical reactions. For instance, its use in Suzuki-Miyaura coupling often involves solvents like DMF, in which it is expected to have good solubility to facilitate the reaction.

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[4] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Equipment

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel or sealed vials

-

Analytical balance (precision ±0.1 mg)

-

Magnetic stirrer and stir bars

-

Programmable circulating thermostat bath (precision ±0.1 °C)

-

Calibrated temperature probe or thermometer (precision ±0.1 °C)

-

Luminance probe, turbidimeter, or a laser and photodetector for turbidity measurement (visual observation can also be used but is less precise)

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the jacketed glass vessel or a vial.

-

Add a precise amount (by weight or volume) of the chosen organic solvent to achieve a known concentration or mole fraction.

-

Add a magnetic stir bar.

-

Seal the vessel tightly to prevent solvent evaporation and exposure to atmospheric moisture, which can affect boronic acids.

-

-

Measurement:

-

Place the sealed vessel into the thermostat bath and begin vigorous stirring to ensure a uniform suspension.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.

-

Continuously monitor the turbidity of the mixture.

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles of this compound disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is often marked by a sharp increase in light transmittance if using a probe.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Construct a solubility curve by plotting the solubility (in terms of mole fraction, g/L, or mol/L) as a function of temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

Signaling Pathways and Logical Relationships in Application

While this compound itself is not directly involved in biological signaling pathways, its derivatives, synthesized via reactions where solubility is a key parameter, are of great interest in drug development. For example, boronic acid-containing compounds can act as enzyme inhibitors. The following diagram illustrates a generalized logical relationship for the application of this compound in the synthesis of a potential therapeutic agent.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, the provided experimental protocol offers a clear pathway for researchers to determine solubility in their specific systems of interest. The crucial role of solubility in the successful application of this important chemical building block, particularly in organic synthesis and drug development, underscores the need for such empirical determinations. The visualized workflows provide a clear, high-level understanding of both the experimental procedure for solubility measurement and the broader context of its application in research and development.

References

Unveiling the Solid-State Architecture of 4-Fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-fluorophenylboronic acid, a versatile building block in medicinal chemistry and materials science. By detailing its three-dimensional arrangement, this document offers crucial insights for professionals engaged in rational drug design, polymorphism studies, and the development of novel materials.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This information is sourced from the Crystallography Open Database (COD), entry 4125520, based on the work of Frohn, H.-J., et al.[1].

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₆BFO₂ |

| Formula Weight | 139.92 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.938(2) Å |

| b | 7.423(1) Å |

| c | 7.568(1) Å |

| α | 90° |

| β | 94.63(3)° |

| γ | 90° |

| Volume | 611.8(2) ų |

| Z | 4 |

| Calculated Density | 1.519 Mg/m³ |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| B1 - O1 | 1.363(2) |

| B1 - O2 | 1.369(2) |

| B1 - C1 | 1.554(3) |

| F1 - C4 | 1.357(2) |

| C1 - C2 | 1.391(2) |

| C1 - C6 | 1.393(2) |

| C2 - C3 | 1.383(3) |

| C3 - C4 | 1.378(3) |

| C4 - C5 | 1.375(3) |

| C5 - C6 | 1.385(3) |

Table 3: Selected Bond Angles

| Atoms | Angle (°) |

| O1 - B1 - O2 | 115.6(2) |

| O1 - B1 - C1 | 122.0(2) |

| O2 - B1 - C1 | 122.4(2) |

| C2 - C1 - C6 | 117.1(2) |

| C2 - C1 - B1 | 121.2(2) |

| C6 - C1 - B1 | 121.7(2) |

| C3 - C4 - F1 | 118.4(2) |

| C5 - C4 - F1 | 118.5(2) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic compound like this compound follows a well-established experimental workflow. The protocol outlined below is a representative procedure for single-crystal X-ray diffraction analysis.

Crystal Growth

High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution. Common solvents for this process include mixtures of organic solvents such as toluene, acetone, or ethanol (B145695) with a co-solvent like hexane. The solution is left undisturbed in a loosely covered container to allow for gradual solvent evaporation over several days, leading to the formation of well-defined crystals suitable for diffraction analysis.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The data collection is performed on an automated four-circle X-ray diffractometer, commonly equipped with a CCD or CMOS detector. Monochromatic X-radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data. A series of diffraction images are collected over a range of crystal orientations by rotating the crystal.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a stable R-factor, indicating the agreement between the observed and calculated structure factors.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the determination of a crystal structure, from synthesis to the final structural analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Fluorophenylboronic acid. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a detailed understanding of its spectral characteristics for identification, purity assessment, and quality control.

Introduction

This compound is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic materials necessitates reliable and well-documented analytical methods for its characterization. NMR spectroscopy is a primary technique for the structural elucidation and purity determination of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including tabulated spectral data and a standardized experimental protocol.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as the compound is readily soluble in this solvent. The use of DMSO-d₆ also helps to minimize the formation of the trimeric anhydride, known as a boroxine, which can complicate the spectra.[1]

¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a broad signal for the hydroxyl protons of the boronic acid group. The protons on the phenyl ring exhibit splitting patterns due to both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0 | Broad s | - | B(OH)₂ |

| 7.85 - 7.75 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | H-2, H-6 |

| 7.20 - 7.10 | t | J(H,H) ≈ J(H,F) ≈ 8.8 | H-3, H-5 |

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions such as concentration and temperature.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon environment. The carbon atoms are influenced by the electron-withdrawing effects of the fluorine and boronic acid groups, as well as through-bond coupling to the fluorine atom.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 164.5 | ¹J(C,F) ≈ 245 | C-4 |

| 136.5 | ³J(C,F) ≈ 8 | C-2, C-6 |

| ~130 (broad) | - | C-1 |

| 115.0 | ²J(C,F) ≈ 21 | C-3, C-5 |

Note: The signal for the carbon atom attached to the boron (C-1) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

-

Transfer (Optional): If weighing was not performed directly in the NMR tube, dissolve the sample in a small vial and then transfer the solution to the NMR tube using a clean pipette.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: -10 to 180 ppm

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound and the assignment of its proton and carbon atoms corresponding to the NMR data.

Caption: Molecular structure and NMR signal assignments for this compound.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric and infrared (IR) spectroscopic characteristics of 4-fluorophenylboronic acid. This document details the expected fragmentation patterns in mass spectrometry and key vibrational modes in IR spectroscopy, supported by data tables and experimental protocols.

Introduction

This compound is a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. Its utility in the synthesis of pharmaceuticals and other high-value organic molecules necessitates robust analytical methods for its characterization. Mass spectrometry and IR spectroscopy are two fundamental techniques for confirming the identity and purity of this compound. This guide offers an in-depth analysis of the spectral data obtained from these methods.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The quantitative data is summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Relative Intensity |

| 140 | Molecular Ion | [C₆H₆BFO₂]⁺• | High |

| 96 | 4-Fluorophenyl cation | [C₆H₄F]⁺ | High |

| 45 | Boronic acid fragment | [B(OH)₂]⁺ | Medium |

Table 1: Key mass spectrometry data for this compound.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a predictable pattern, primarily involving the cleavage of the carbon-boron bond.

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion ([M]⁺•).

-

Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Data Presentation

The IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups. The data below is a representative summary based on published spectra of phenylboronic acid and its derivatives.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 (broad) | O-H stretch | B(OH)₂ | Strong, Broad |

| ~1600 | C=C stretch | Aromatic ring | Medium |

| ~1500 | C=C stretch | Aromatic ring | Medium |

| ~1350 | B-O stretch | B-O | Strong |

| ~1200 | C-F stretch | C-F | Strong |

| ~1100 | B-C stretch | B-C | Medium |

| ~850 | C-H out-of-plane bend | Aromatic ring | Strong |

Table 2: Key IR absorption bands for this compound.

Experimental Workflow: Attenuated Total Reflectance (ATR) IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

Caption: Experimental workflow for ATR-IR spectroscopy.

Experimental Protocol: ATR-IR Spectroscopy

The following protocol outlines the steps for acquiring an ATR-IR spectrum of this compound:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal is collected to account for any atmospheric or instrumental interferences.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to the sample to ensure intimate contact between the sample and the crystal surface.

-

Data Acquisition: The IR spectrum of the sample is recorded. The infrared beam passes through the ATR crystal and is reflected at the crystal-sample interface. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.

-

Data Processing: The resulting spectrum is typically processed to correct for baseline variations and may be converted from transmittance to absorbance.

Conclusion

The combination of mass spectrometry and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation and identification of this compound. The characteristic fragmentation pattern observed in the mass spectrum, along with the unique vibrational fingerprint from the IR spectrum, allows for unambiguous confirmation of the compound's identity and purity, which is critical for its application in research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-fluorophenylboronic acid, a critical reagent in modern organic chemistry, particularly in the realm of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an indispensable building block for the synthesis of complex organic molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction, starting from 4-fluorobromobenzene. This process involves the formation of a Grignard reagent, which is then reacted with a trialkyl borate (B1201080) followed by acidic hydrolysis.

Synthesis Pathway

The synthesis proceeds in two main stages: the formation of the Grignard reagent (4-fluorophenylmagnesium bromide) and its subsequent reaction with a borate ester to form the boronic acid after hydrolysis.

Stability and storage conditions for 4-Fluorophenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 4-Fluorophenylboronic Acid

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring the reliability and reproducibility of experimental results. This compound, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for its stability assessment.

Physicochemical Properties and General Stability

This compound is a white to off-white crystalline powder.[1] While generally stable under normal laboratory conditions, its stability can be influenced by environmental factors such as moisture, temperature, and light. Like other arylboronic acids, it is known to be susceptible to degradation through pathways such as protodeboronation and oxidation.

Recommended Storage Conditions

To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a dry and cool place.[2] Refrigeration is often recommended for long-term storage.[2] Exposure to strong oxidizing agents should be avoided.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C)[2] | To minimize thermal degradation and slow down potential chemical reactions. |

| Humidity | Dry environment / Tightly sealed container[2] | To prevent hydrolysis and protodeboronation. |

| Light | Protected from light (dark place) | To prevent potential photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidation. |

| Compatibility | Store away from strong oxidizing agents[2] | To avoid oxidative degradation of the boronic acid moiety. |

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acid or base and is often facilitated by the presence of water.[3]

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts. This can be initiated by atmospheric oxygen or other oxidizing agents.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study and a long-term stability study are recommended. The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[4]

Forced Degradation Study

A forced degradation study is designed to deliberately degrade the sample to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Suitable vials (e.g., amber glass vials)

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Stability (Acid and Base):

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) and neutralize them before analysis.

-

-

Oxidative Stability:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours) for analysis.

-

-

Thermal Stability (Solid State):

-

Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C).

-

Withdraw samples at specified intervals (e.g., 1, 3, 7, 14 days) and prepare solutions for analysis.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the amount of this compound remaining and to detect any degradation products.

Long-Term Stability Study

Objective: To establish the re-test period or shelf life of this compound under recommended storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of this compound.

-

Container Closure System: Store the samples in containers that are representative of the actual storage and distribution packaging.

-

Storage Conditions:

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.[5]

-

-

Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. The method must be able to separate, detect, and quantify the active ingredient and its degradation products.

Table 2: Comparison of Analytical Techniques for Stability Assessment

| Technique | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for quantification. | May not detect impurities without a UV chromophore. Co-elution of impurities is possible. |

| UPLC-MS | High-resolution separation with mass spectrometric detection.[6] | High sensitivity and selectivity.[6] Allows for identification of unknown degradation products.[6] | Higher cost and complexity. Potential for matrix effects.[7] |

| ¹H and ¹⁹F NMR | Nuclear magnetic resonance spectroscopy. | Provides structural information about degradation products. | Lower sensitivity compared to chromatographic methods. Not ideal for quantification of trace impurities. |

| ¹¹B NMR | NMR spectroscopy specific for the boron nucleus.[6] | Directly probes the chemical environment of the boron atom, useful for detecting changes in the boronic acid moiety.[6] | Requires specialized equipment and expertise. |

Data Presentation

Quantitative stability data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 3: Template for Reporting Stability Data of this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) | Specific Degradation Product 1 (%) | Specific Degradation Product 2 (%) |

| 25°C/60%RH | 0 | White Powder | 100.0 | ND | ND | ND |

| 3 | ||||||

| 6 | ||||||

| 12 | ||||||

| 40°C/75%RH | 0 | White Powder | 100.0 | ND | ND | ND |

| 1 | ||||||

| 3 | ||||||

| 6 | ||||||

| ND: Not Detected |

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions—refrigerated, dry, and protected from light and strong oxidizing agents—the integrity of the compound can be maintained. For comprehensive stability assessment, well-designed forced degradation and long-term stability studies, guided by ICH principles and utilizing appropriate analytical methodologies, are essential. This technical guide provides the foundational knowledge and protocols for scientists and researchers to ensure the quality and reliability of this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to High-Purity 4-Fluorophenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 4-Fluorophenylboronic acid (CAS No. 1765-93-1) is a crucial reagent in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, making this building block highly sought after in drug discovery and development. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of suppliers, quality control aspects, and a detailed experimental protocol for its application.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for high-purity this compound is paramount to ensure the reproducibility and success of synthetic endeavors. A variety of chemical suppliers offer this reagent in different grades and quantities. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Product Number(s) | Purity Specification(s) | Analytical Methods Cited | Physical Form |

| Sigma-Aldrich | 417556 | ≥95% | Not specified on product page, but COA is available. | Powder |

| TCI Chemicals | F0361 | >98.0% (T) | Titration | White to almost white powder or crystals |

| BLDpharm | BD9939 | 98% | NMR, HPLC, LC-MS, UPLC | Not specified |

| Boron Molecular | BM034 | 97% | Not specified on product page, but COA is available. | Not specified |

| Chem-Impex | 02154 | ≥98% | HPLC | White to off-white crystalline powder |

| FAR Chemical | 656251 | Not specified | Not specified | Crystalline or Fluffy Powder |

| Synblock | S051987 | NLT 98% | NMR, HPLC | Not specified |

Note: Purity specifications and available analytical data can vary by batch and grade. It is highly recommended to request a lot-specific Certificate of Analysis (COA) from the supplier for detailed information on purity and impurity profiles.

Quality Control and Analytical Methodologies

Ensuring the high purity of this compound is critical for its successful application, as impurities can interfere with catalytic reactions and lead to side products. Key analytical techniques employed for quality control include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and identify organic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of the compound and detecting non-volatile impurities.

-

Titration: Acid-base titration can be used to determine the assay of the boronic acid.

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to identify the molecular weight of the compound and characterize impurities.

A logical workflow for qualifying a new supplier of this compound is essential for maintaining high standards in research and development.

Caption: A logical workflow for the qualification of a new supplier.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone application of this compound. The following is a detailed protocol for the coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]

-

Ligand (e.g., SPhos, 4 mol%)[1]

-

Base (e.g., K₃PO₄, 2.0 equivalents)[1]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water 4:1)[1]

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 mmol, 1.2 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), the palladium catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 eq.).[1]

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[1]

-

Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

-

Characterization: The structure and purity of the final product should be confirmed by NMR, MS, and other appropriate analytical techniques.[1]

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

Signaling Pathways in Drug Discovery Context

While this compound itself is not directly involved in signaling pathways, the molecules synthesized using it often are. For instance, many kinase inhibitors, which target signaling pathways implicated in cancer, are synthesized via Suzuki-Miyaura coupling. The general scheme involves coupling a heterocyclic core with an aryl or heteroaryl group, where this compound can provide the latter.

Caption: Role of synthesized compounds in inhibiting signaling pathways.

References

Methodological & Application

Application Notes and Protocols: 4-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The use of fluorinated building blocks, such as 4-fluorophenylboronic acid, is of particular interest in drug development. The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making this compound a valuable reagent for fine-tuning the characteristics of target compounds.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in various Suzuki-Miyaura cross-coupling reactions.

Application Notes

This compound is a versatile reagent compatible with a wide range of aryl halides (bromides, chlorides, triflates) and pseudohalides.[3][4] The electron-withdrawing nature of the fluorine substituent can influence the electronic properties of the boronic acid, impacting transmetalation rates and overall reaction efficiency.[3] Successful coupling depends on the careful selection of catalyst, ligand, base, and solvent, with conditions often tailored to the specific coupling partners.

Catalyst Systems:

-

Homogeneous Catalysts: Traditional palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄, often combined with phosphine (B1218219) ligands (e.g., SPhos, XPhos), are commonly used.[4][5] Modern, well-defined precatalysts, which form the active Pd(0) species in situ, can offer faster reaction times and broader substrate scope, even at room temperature.[4][6]

-

Heterogeneous Catalysts: Supported palladium nanoparticles, such as Pd on COOH-modified graphene (G-COOH-Pd-10), offer advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles.[7][8] These systems have demonstrated high turnover frequencies (TOF) for the synthesis of fluorinated biaryls.[3]

Reaction Technologies:

-

Conventional Heating: Standard heating with a hot plate and stirrer is a robust and widely used method.[5]

-

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[9][10][11] This technique is particularly valuable for high-throughput synthesis and library generation.[9]

Mechanistic Overview and Experimental Workflow

The catalytic cycle and general experimental procedure for the Suzuki-Miyaura reaction are outlined below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[5][12]

Quantitative Data

The performance of this compound is highly dependent on the reaction conditions and coupling partners. The following tables summarize representative data from published literature.

Table 1: Comparative Performance of Boronic Acids Coupled with 1-Bromo-4-fluorobenzene Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: DMF/H₂O, Temp: 110 °C, Time: 3 h.

| Boronic Acid | Aryl Halide | Conversion (%) | Reference |

| This compound | 1-Bromo-4-fluorobenzene | >95 | [3][12] |

| Phenylboronic acid | 1-Bromo-4-fluorobenzene | ~90 | [3][12] |

| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | ~85 | [3] |

| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | ~60 | [3] |

Table 2: Coupling of this compound with Various Fluorinated Aryl Bromides Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: DMF/H₂O.

| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| 1-Bromo-4-fluorobenzene | 110 | 3 | >95 | [3] |

| 1-Bromo-3-fluorobenzene | 110 | 3 | >95 | [3] |

| 1-Bromo-2-fluorobenzene | 110 | 3 | >95 | [3] |

| 2-Bromo-5-fluorotoluene | 110 | 48 | ~75 | [3] |

| 2-Bromo-4-fluorotoluene | 110 | 48 | ~65 | [3] |

Table 3: Rapid Room-Temperature Coupling with an XPhos-Palladium Precatalyst Conditions: Aryl Halide (1 mmol), Boronic Acid (1.5 mmol), Precatalyst 13 (2 mol%), THF/0.5 M aq. K₃PO₄, Room Temperature, 30 min.

| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |

| 4-Chloroanisole | Pentafluorophenylboronic acid | 4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 96 | [4][6] |

| 4-Bromoanisole | Pentafluorophenylboronic acid | 4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 96 | [4][6] |

| 4-Anisole triflate | Pentafluorophenylboronic acid | 4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 97 | [4][6] |

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates.

Protocol 1: General Procedure using a Heterogeneous Palladium Catalyst

This protocol is adapted from studies using a graphene-supported palladium nanoparticle catalyst for coupling this compound with various aryl bromides.[3][8]

Materials:

-

Aryl bromide (1.0 eq.)

-

This compound (1.2 eq.)

-

G-COOH-Pd-10 catalyst

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

DMF/Water solvent mixture

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and the G-COOH-Pd-10 catalyst.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed DMF/water solvent system via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Rapid Room-Temperature Coupling using an XPhos Precatalyst

This protocol is based on a method for the fast coupling of unstable boronic acids at room temperature using a highly active palladium precatalyst.[4][6]

Materials:

-

Aryl halide (e.g., aryl chloride, bromide, or triflate) (1.0 eq, 1.0 mmol)

-

This compound (1.5 eq, 1.5 mmol)

-

(XPhos)Pd(2-aminobiphenyl)Cl precatalyst (13) (2 mol%)

-

Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution

-

Tetrahydrofuran (THF), degassed

-

Reaction vial with stir bar

Procedure:

-

Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).

-

Solvent Addition: Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).[4][6]

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature.

-

Monitoring: The reaction is typically complete within 30 minutes to 2 hours.[6] Monitor by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for accelerating the coupling reaction using microwave irradiation.[9][11]

Materials:

-

Aryl halide (1.0 eq.)

-

This compound (1.2 eq.)

-

[Pd(dppf)Cl₂] catalyst (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Solvent system (e.g., 4:4:1 Toluene/Acetone/H₂O or 4:1 Ethanol/H₂O)[9][11]

-

Microwave reaction tube with a stir bar

Procedure:

-

Reaction Setup: To a microwave reaction tube, add the aryl halide (0.13 mmol), this compound (0.12 mmol), [Pd(dppf)Cl₂] (0.013 mmol), and K₂CO₃ (0.26 mmol).[9]

-

Solvent Addition: Add the chosen solvent system (e.g., 0.8 mL of 4:4:1 acetone/toluene/H₂O).[9]

-